REACTION_CXSMILES
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[CH:1]1([CH2:6][OH:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.F[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-:17])=[O:16].[CH:18]1([CH2:23][O:24][C:25]2[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=2[NH2:27])[CH2:22][CH2:21][CH2:20][CH2:19]1.[NH2:32][C:33]1[S:34][CH:35]=[CH:36][N:37]=1>>[CH:1]1([CH2:6][O:7][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-:17])=[O:16])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:18]1([CH2:23][O:24][C:25]2[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=2[NH:27][C:6]([NH:32][C:33]2[S:34][CH:35]=[CH:36][N:37]=2)=[O:7])[CH2:19][CH2:20][CH2:21][CH2:22]1
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Name
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|
Quantity
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0.32 mL
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Type
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reactant
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Smiles
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C1(CCCC1)CO
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Name
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|
Quantity
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0.36 g
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Type
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reactant
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Smiles
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FC1=C(C=CC=C1)[N+](=O)[O-]
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Name
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|
Quantity
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0.25 g
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Type
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reactant
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Smiles
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C1(CCCC1)COC1=C(N)C=CC=C1
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Name
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Quantity
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150 mg
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Type
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reactant
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Smiles
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NC=1SC=CN1
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Name
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|
Quantity
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268 mg
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Type
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reactant
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Smiles
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C1(CCCC1)COC1=C(N)C=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C1(CCCC1)COC1=C(C=CC=C1)[N+](=O)[O-]
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 443 mg | |
YIELD: PERCENTYIELD | 80% |
Name
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|
Type
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product
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Smiles
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C1(CCCC1)COC1=C(C=CC=C1)NC(=O)NC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 286 mg | |
YIELD: PERCENTYIELD | 60% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |